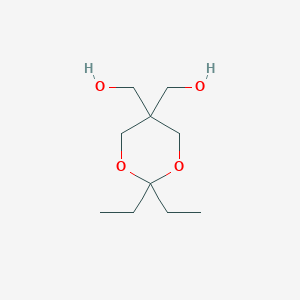
(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol is an organic compound with the molecular formula C10H20O4. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is characterized by the presence of two ethyl groups and two hydroxymethyl groups attached to the dioxane ring. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol typically involves the reaction of pentaerythritol with ethyl aldehyde under acidic conditions. The reaction proceeds through the formation of an acetal intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反应分析
Types of Reactions
(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are used for substitution reactions.
Major Products
The major products formed from these reactions include ethyl-substituted dioxane derivatives, aldehydes, carboxylic acids, and various substituted esters and halides.
科学研究应用
(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
作用机制
The mechanism by which (2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol exerts its effects is primarily through its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
相似化合物的比较
Similar Compounds
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanol: Similar in structure but with methyl groups instead of ethyl groups.
(2-Phenyl-1,3-dioxane-5,5-diyl)dimethanol: Contains a phenyl group, leading to different chemical properties and applications.
(2-(Norbornene)-1,3-dioxane-5,5-diyl)dimethanol: Features a norbornene group, which imparts unique reactivity.
Uniqueness
(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol is unique due to the presence of ethyl groups, which influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in applications where specific structural and chemical properties are required.
属性
CAS 编号 |
112405-86-4 |
|---|---|
分子式 |
C10H20O4 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
[2,2-diethyl-5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C10H20O4/c1-3-10(4-2)13-7-9(5-11,6-12)8-14-10/h11-12H,3-8H2,1-2H3 |
InChI 键 |
MLQJBSGNAYWCEB-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OCC(CO1)(CO)CO)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
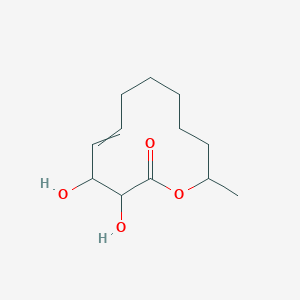
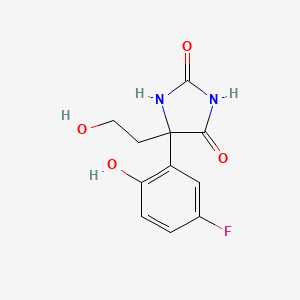
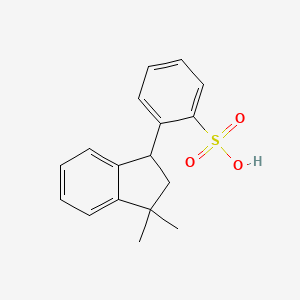
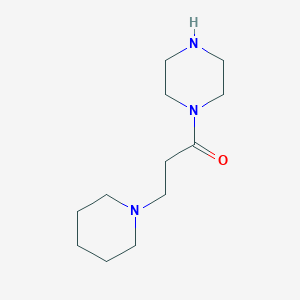

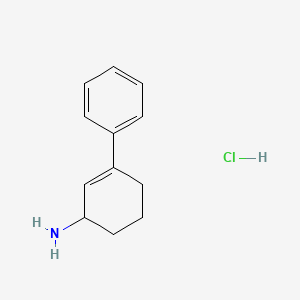

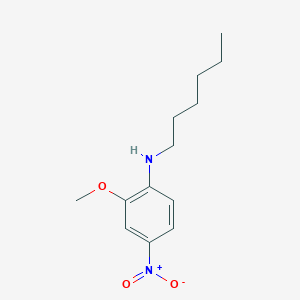
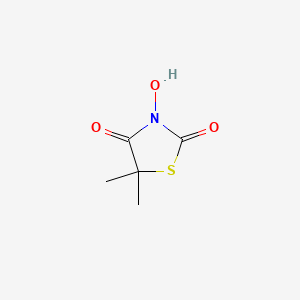
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
![Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B14313523.png)
